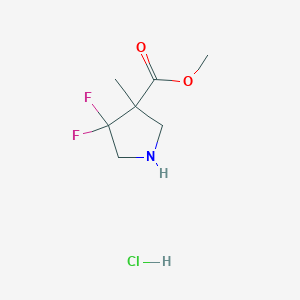
Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11F2NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both fluorine and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 4,4-difluoro-3-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride: Lacks the fluorine substituents, resulting in different chemical and biological properties.
Methyl 4-fluoro-3-methylpyrrolidine-3-carboxylate hydrochloride: Contains only one fluorine atom, which may affect its reactivity and potency.
Methyl 4,4-dichloro-3-methylpyrrolidine-3-carboxylate hydrochloride: Substitutes chlorine for fluorine, leading to different electronic and steric effects.
Uniqueness
The presence of two fluorine atoms in Methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate hydrochloride makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C7H12ClF2NO2 |
|---|---|
分子量 |
215.62 g/mol |
IUPAC 名称 |
methyl 4,4-difluoro-3-methylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-6(5(11)12-2)3-10-4-7(6,8)9;/h10H,3-4H2,1-2H3;1H |
InChI 键 |
QGVGCQKVVBTLSG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCC1(F)F)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B15305435.png)
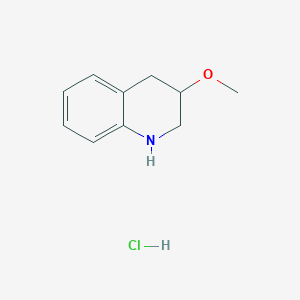
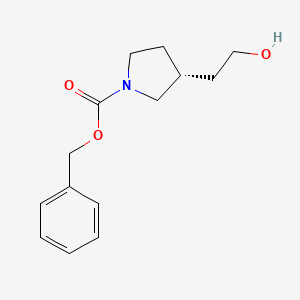
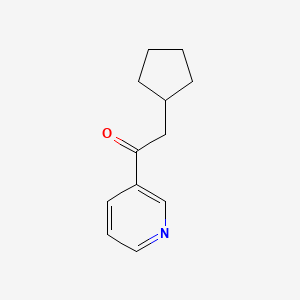
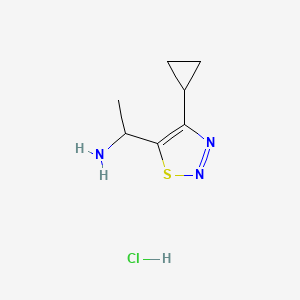
![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)
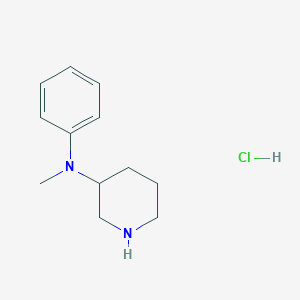
![Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15305466.png)

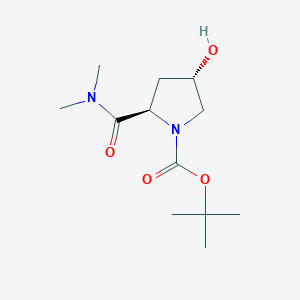

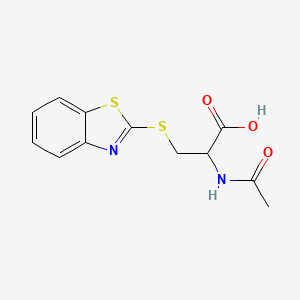
![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)
